2,4-Dimethyl-3-hexanol
Overview
Description
2,4-Dimethyl-3-hexanol is an organic compound with the molecular formula C8H18O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom of a hexane chain, which also has two methyl groups attached to the second and fourth carbon atoms. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-3-hexanol can be synthesized through several methods, including:
Grignard Reaction: One common method involves the reaction of 2,4-dimethyl-3-hexanone with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Reduction of Ketones: Another method involves the reduction of 2,4-dimethyl-3-hexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,4-dimethyl-3-hexanone. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-3-hexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethyl-3-hexanone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Dehydration: When heated with strong acids like sulfuric acid (H2SO4), it can undergo dehydration to form alkenes.
Substitution: It can react with hydrogen halides (HX) to form alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate in acidic medium.
Dehydration: Concentrated sulfuric acid at elevated temperatures.
Substitution: Hydrogen halides like hydrogen chloride (HCl) or hydrogen bromide (HBr).
Major Products:
Oxidation: 2,4-Dimethyl-3-hexanone.
Dehydration: 2,4-Dimethyl-3-hexene.
Substitution: 2,4-Dimethyl-3-chlorohexane or 2,4-dimethyl-3-bromohexane.
Scientific Research Applications
2,4-Dimethyl-3-hexanol has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a solvent and reagent in biochemical assays.
Medicine: It is explored for its potential use in pharmaceutical formulations.
Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-3-hexanol involves its interaction with various molecular targets and pathways:
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, making it a versatile solvent and reagent.
Oxidation-Reduction Reactions: It can undergo redox reactions, influencing various biochemical and industrial processes.
Comparison with Similar Compounds
2,4-Dimethyl-3-hexanol can be compared with other similar compounds, such as:
2,4-Dimethyl-2-hexanol: Similar structure but with the hydroxyl group on the second carbon.
3-Hexanol: Lacks the methyl groups on the second and fourth carbon atoms.
2,3-Dimethyl-3-hexanol: Has methyl groups on the second and third carbon atoms.
Uniqueness: The unique positioning of the hydroxyl group and the two methyl groups in this compound gives it distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2,4-dimethylhexan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-7(4)8(9)6(2)3/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRQJBCLZKHOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880705 | |
Record name | 3-hexanol, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13432-25-2 | |
Record name | 2,4-Dimethyl-3-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13432-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethylhexan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013432252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethyl-3-hexanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-hexanol, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylhexan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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